ZAPA sulfate

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

ZAPA sulfate is an agonist at low-affinity GABAA receptors . GABAA receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound interacts with its target, the GABAA receptors, and induces membrane hyperpolarization . Hyperpolarization is a change in a cell’s membrane potential that makes it more negative, inhibiting the generation of an action potential. It is a key mechanism in neural communication and contributes to the processing and transmission of neural signals.

Biochemical Pathways

It is known that this compound’s action on gabaa receptors can influence neuronal signaling . The interaction of this compound with GABAA receptors may affect various biochemical pathways related to neural communication and potentially influence the functioning of the nervous system.

Result of Action

The primary molecular effect of this compound’s action is the induction of membrane hyperpolarization . This can lead to a decrease in neuronal excitability, which may have various downstream effects at the cellular level, depending on the specific neural pathways involved.

Analyse Biochimique

Biochemical Properties

ZAPA sulfate plays a significant role in biochemical reactions by acting as an agonist at low-affinity gamma-aminobutyric acid receptors. These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. This compound induces membrane hyperpolarization in muscle cells of the nematode Ascaris, with an effective concentration (EC50) of 10.3 micromolar . This hyperpolarization effect is similar to that induced by gamma-aminobutyric acid itself, indicating that this compound mimics the action of this neurotransmitter.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in muscle cells. In Ascaris muscle cells, this compound induces membrane hyperpolarization, which is a change in the cell’s membrane potential that makes it more negative . This effect is crucial for regulating muscle contraction and relaxation. Additionally, this compound can transiently increase intracellular calcium levels, similar to the response evoked by gamma-aminobutyric acid . These cellular effects suggest that this compound can modulate cell signaling pathways and influence cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to low-affinity gamma-aminobutyric acid receptors. By acting as an agonist, this compound activates these receptors, leading to the opening of chloride ion channels and subsequent hyperpolarization of the cell membrane . This hyperpolarization inhibits the firing of action potentials, thereby exerting an inhibitory effect on neuronal activity. Additionally, the increase in intracellular calcium levels suggests that this compound may also interact with calcium channels or signaling pathways that regulate calcium homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under suboptimal conditions . Long-term studies have shown that this compound maintains its ability to induce membrane hyperpolarization and increase intracellular calcium levels for several weeks when stored properly. Prolonged exposure to light or high temperatures can lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively induces membrane hyperpolarization and increases intracellular calcium levels without causing significant adverse effects . At higher doses, the compound can lead to excessive inhibition of neuronal activity, resulting in muscle relaxation and potential toxicity. Studies in animal models have shown that there is a threshold dose above which the adverse effects of this compound become more pronounced, highlighting the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to sulfur metabolism. The compound undergoes biotransformation in the body, where it is metabolized by enzymes involved in sulfur assimilation and reduction . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating the levels of sulfur-containing compounds. This compound’s interaction with these enzymes can influence metabolic flux and the levels of various metabolites, impacting overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its interaction with plasma membrane transporters and intracellular binding proteins. This interaction ensures that this compound reaches its target sites, such as gamma-aminobutyric acid receptors, to exert its effects.

Subcellular Localization

This compound localizes to specific subcellular compartments where it can interact with its target receptors and other biomolecules. The compound is primarily found in the cytoplasm and near the cell membrane, where gamma-aminobutyric acid receptors are located . This subcellular localization is crucial for this compound’s activity, as it allows the compound to effectively bind to and activate its target receptors. Additionally, any post-translational modifications or targeting signals that direct this compound to specific compartments can influence its function and efficacy.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

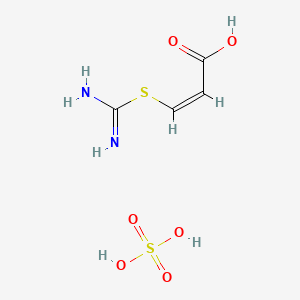

La synthèse du sulfate de ZAPA implique la réaction de l'acide (Z)-3-carbamimidoylsulfanylprop-2-énoïque avec l'acide sulfurique. La réaction nécessite généralement des conditions contrôlées pour garantir la formation du produit souhaité. Le composé est souvent synthétisé en laboratoire où des mesures et des conditions précises peuvent être maintenues .

Méthodes de production industrielle

Le processus de production implique probablement des voies de synthèse similaires à celles utilisées en laboratoire, avec des étapes supplémentaires pour garantir la pureté et la constance .

Analyse Des Réactions Chimiques

Types de réactions

Le sulfate de ZAPA subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réduction : Le sulfate de ZAPA peut être réduit pour former différents dérivés réduits.

Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le sulfate de ZAPA comprennent les oxydants, les réducteurs et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité, mais impliquent souvent des températures et des niveaux de pH contrôlés .

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant le sulfate de ZAPA dépendent du type de réaction. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction produisent des formes réduites du composé. Les réactions de substitution donnent des produits où des groupes fonctionnels spécifiques ont été remplacés .

Applications de la recherche scientifique

Le sulfate de ZAPA a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme ligand pour étudier les récepteurs GABA liés aux récepteurs des benzodiazépines.

Biologie : Étudié pour ses effets sur les récepteurs GABA A et son rôle potentiel dans la modulation de la signalisation neuronale.

Médecine : Exploré pour ses applications thérapeutiques potentielles en raison de son interaction avec les récepteurs GABA A.

Industrie : Utilisé dans le développement d'outils de recherche et de réactifs pour l'étude des systèmes GABAergiques

Mécanisme d'action

Le sulfate de ZAPA exerce ses effets en agissant comme un agoniste des récepteurs GABA A à faible affinité. Il induit une hyperpolarisation membranaire des cellules musculaires, similaire aux effets du GABA. Le composé augmente transitoirement les niveaux de calcium intracellulaire, imitant les réponses induites par le GABA. Cette action est médiée par son interaction avec les récepteurs GABA A, conduisant à la modulation des voies de signalisation neuronale .

Applications De Recherche Scientifique

ZAPA sulfate has several scientific research applications, including:

Chemistry: Used as a ligand to investigate GABA receptors linked to benzodiazepine receptors.

Biology: Studied for its effects on GABA A receptors and its potential role in modulating neuronal signaling.

Medicine: Explored for its potential therapeutic applications due to its interaction with GABA A receptors.

Industry: Utilized in the development of research tools and reagents for studying GABAergic systems

Comparaison Avec Des Composés Similaires

Composés similaires

GABA : Le principal neurotransmetteur inhibiteur du système nerveux central.

Muscimol : Un agoniste puissant des récepteurs GABA A.

Baclofène : Un agoniste des récepteurs GABA B utilisé comme relaxant musculaire.

Unicité du sulfate de ZAPA

Le sulfate de ZAPA est unique en raison de sa plus grande puissance par rapport au GABA et au muscimol aux récepteurs GABA A à faible affinité. Ce qui en fait un outil précieux pour étudier des systèmes GABAergiques spécifiques et comprendre le rôle des récepteurs GABA A dans divers processus physiologiques .

Propriétés

IUPAC Name |

(Z)-3-carbamimidoylsulfanylprop-2-enoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S.H2O4S/c5-4(6)9-2-1-3(7)8;1-5(2,3)4/h1-2H,(H3,5,6)(H,7,8);(H2,1,2,3,4)/b2-1-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVNHPNVOMFDHW-ODZAUARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CSC(=N)N)C(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\SC(=N)N)\C(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

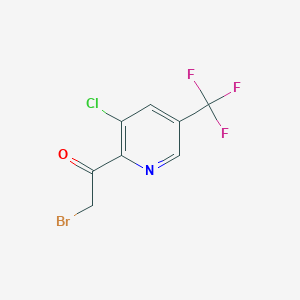

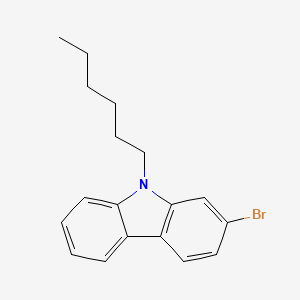

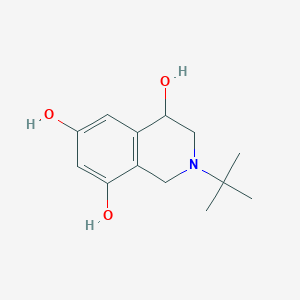

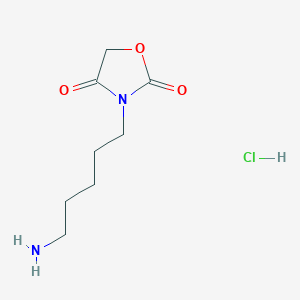

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B1380919.png)

![1-[5-(bromomethyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1380921.png)

![tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate](/img/structure/B1380927.png)